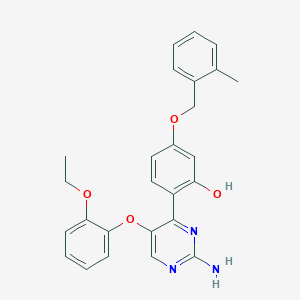

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Description

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-ethoxyphenoxy group at position 5 and a 2-methylbenzyloxy-substituted phenol moiety at position 2. This compound shares structural similarities with other pyrimidine-based molecules studied for their biological activities, including antiviral, anticancer, and antimicrobial properties. The 2-ethoxy and 2-methylbenzyl substituents likely influence its solubility, bioavailability, and target binding efficiency compared to analogs with different substituents .

Properties

IUPAC Name |

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-3-31-22-10-6-7-11-23(22)33-24-15-28-26(27)29-25(24)20-13-12-19(14-21(20)30)32-16-18-9-5-4-8-17(18)2/h4-15,30H,3,16H2,1-2H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTVGOPHJNHTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the amino and ethoxyphenoxy groups. The final step involves the attachment of the methylbenzyl group to the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can yield amino derivatives.

Scientific Research Applications

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Bulk and Binding Affinity: The target compound’s 2-ethoxyphenoxy group provides moderate steric bulk compared to AP-NP’s naphthyl group, which may reduce binding affinity to large protein interfaces like hACE2-S but improve solubility .

- Electron-Donating vs. Withdrawing Groups : The 2-methylbenzyloxy group (electron-donating) contrasts with the 4-fluorobenzyl group in , which may enhance metabolic stability via reduced oxidative degradation.

- Heterocyclic Modifications : Compound 97’s indole substitution enables π-π stacking with tubulin’s hydrophobic pockets, a feature absent in the target compound, suggesting divergent biological applications .

Biological Activity

The compound 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrimidine ring, multiple phenolic groups, and various substituents. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Structural Characteristics

- Molecular Formula : C26H25N3O4

- Molecular Weight : Approximately 443.5 g/mol

The structural complexity of this compound allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrimidine Ring : Cyclization of appropriate precursors under controlled conditions.

- Substitution Reactions : Introduction of amino and ethoxyphenoxy groups through nucleophilic substitution.

- Formation of the Phenol Ring : Coupling the phenol ring with the pyrimidine core.

- Introduction of the Methylbenzyl Group : Final substitution to introduce the methylbenzyl moiety.

Optimizing reaction conditions such as temperature, solvent, and catalysts is crucial for achieving high yield and purity .

Biological Activity

Preliminary studies suggest that compounds structurally similar to This compound exhibit significant biological activities, including:

- Anticancer Activity : Research indicates potential inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against HepG2 hepatocellular carcinoma cells .

- Enzyme Inhibition : The compound may interact with specific molecular targets such as histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies and Findings

-

Anticancer Activity :

- A study demonstrated that phenolic compounds with similar structures induced G2/M phase cell cycle arrest and apoptosis in cancer cells. The most active compounds exhibited IC50 values as low as 0.57 μM against HDAC isoforms .

- Another investigation highlighted that derivatives bearing specific phenoxy moieties showed enhanced activity against various cancer cell lines, suggesting that structural modifications can significantly influence biological outcomes .

- Mechanism of Action :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Phenoxy group | 0.57 | HDAC inhibition |

| Compound B | Ethoxy substituent | 3.84 | Anticancer |

| Compound C | Methylbenzyl group | 7.71 | Apoptosis induction |

This table illustrates how variations in structure can lead to differing levels of biological activity across related compounds.

Q & A

Q. Key Optimization Strategies :

- Catalysts : Use Pd/C for reduction steps (e.g., nitro to amino groups) to improve efficiency .

- Temperature Control : Maintain 60–80°C during etherification to minimize side reactions .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates and preparative HPLC for the final product .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield Improvement Tips |

|---|---|---|

| 1 | KMnO₄ (oxidation) | Monitor pH (7–8) to avoid over-oxidation |

| 2 | NaBH₄ (reduction) | Use anhydrous THF to enhance stability |

(Basic) What analytical techniques are critical for structural characterization of this compound?

Answer:

Standard Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenoxy vs. methylbenzyloxy groups) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 461.44 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation, particularly for assessing steric effects from the 2-methylbenzyl group .

Case Study :

In structurally similar pyrimidines, 2D NOESY NMR revealed spatial proximity between the amino group and methoxy substituents, critical for SAR analysis .

(Basic) How should researchers design initial biological activity screening assays for this compound?

Answer:

Priority Targets :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or tubulin polymerization (IC50 assays) .

- Receptor Binding : Screen for GPCR or nuclear receptor interactions using radioligand displacement assays.

Q. Protocol :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

- Dose Range : 0.1–100 µM, with IC50 calculations via nonlinear regression (GraphPad Prism) .

Q. Example Data :

| Cell Line | IC50 (µM) | Reference Compound (IC50) |

|---|---|---|

| MCF-7 | 16–62 | Doxorubicin (0.5–1.2) |

| HeLa | 18–70 | Paclitaxel (0.3–0.9) |

(Advanced) How can contradictory activity data across cell lines or assays be resolved?

Answer:

Root Causes :

- Metabolic Stability : Check hepatic microsomal stability (e.g., t½ < 30 min suggests rapid degradation) .

- Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets.

Q. Methodological Solutions :

- Structural Confirmation : Re-analyze batch purity via HPLC-MS to rule out degradation products .

- Mechanistic Studies : Conduct tubulin polymerization assays (cf. ) if antiproliferative activity lacks target specificity .

Case Study :

A pyrimidine analog showed IC50 variability (10–90 µM) due to differential expression of efflux pumps (e.g., P-gp) in resistant cell lines .

(Advanced) What in silico strategies predict the compound’s mechanism of action?

Answer:

Workflow :

Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., tubulin, hACE2) .

Molecular Docking : Autodock Vina or Schrödinger Suite to model binding poses (e.g., interaction with SARS-CoV-2 spike protein S1/S2 domains) .

MD Simulations : GROMACS for stability analysis (≥50 ns trajectories) of ligand-target complexes.

Q. Example Findings :

- AP-4-Me-Ph Analog : Binding energy < -8 kcal/mol at the hACE2-SARS-CoV-2 interface suggests viral entry inhibition .

- Tubulin Inhibitors : Pyrimidines with trifluoromethyl groups showed enhanced hydrophobic pocket occupancy .

(Advanced) How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

Key Modifications :

- Substituent Effects : Compare 2-ethoxy vs. 4-methoxy phenoxy groups on solubility and target affinity .

- Scaffold Hybridization : Fuse pyrimidine with thieno[2,3-d]pyrimidin-4(3H)-one to enhance rigidity .

Q. SAR Table :

| Derivative | R₁ (Phenoxy) | R₂ (Benzyloxy) | IC50 (µM) | Notes |

|---|---|---|---|---|

| 1 | 2-Ethoxy | 2-Methyl | 16–62 | Lead compound |

| 2 | 4-Methoxy | 4-Chloro | 90–550 | Reduced activity |

| 3 | 3,4-Dimethoxy | Trifluoromethyl | 10–50 | Improved metabolic stability |

Q. Methodology :

- Parallel Synthesis : Use combinatorial chemistry to generate 10–20 analogs with systematic substituent variations.

- QSAR Modeling : Employ CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

(Advanced) How to address low bioavailability in preclinical models?

Answer:

Strategies :

Q. PK/PD Parameters :

| Parameter | Value | Improvement Target |

|---|---|---|

| t½ (iv) | 1.2 h | ≥4 h |

| LogP | 3.8 | Reduce to 2–3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.